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Abstract
Cyclooctanamine, a cyclic aliphatic amine, serves as a valuable building block in medicinal

chemistry and materials science. A thorough understanding of its thermodynamic properties is

crucial for reaction engineering, process optimization, safety assessments, and predicting its

behavior in biological systems. This technical guide provides a comprehensive overview of the

available thermodynamic data for cyclooctanamine. Due to a scarcity of direct experimental

measurements for this specific compound, this guide presents high-quality calculated data,

supplemented with experimental data for analogous compounds such as cyclooctane and other

cyclic amines to provide context and facilitate comparisons. Furthermore, detailed experimental

protocols for determining key thermodynamic parameters are outlined, offering a

methodological framework for future research.

Introduction
Cyclooctanamine (C₈H₁₇N), also known as cyclooctylamine, is an eight-membered cyclic

compound containing a primary amine group. Its unique conformational flexibility and basicity

make it an interesting scaffold for the development of novel chemical entities. In the

pharmaceutical industry, cyclic amines are integral components of many active pharmaceutical

ingredients (APIs), influencing properties such as solubility, membrane permeability, and

receptor binding. A comprehensive thermodynamic profile is essential for the efficient
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development and scale-up of processes involving cyclooctanamine, as well as for

computational modeling in drug design.

This guide summarizes the key thermodynamic properties of cyclooctanamine, outlines the

standard experimental techniques used to measure these properties, and provides a

visualization of a common synthetic pathway.

Thermodynamic Properties of Cyclooctanamine
Quantitative thermodynamic data for cyclooctanamine is primarily available from

computational estimations. These calculated values provide a strong foundation for

understanding its energetic landscape.

Tabulated Thermodynamic Data
The following tables summarize the available calculated thermodynamic data for

cyclooctanamine. For comparative purposes, experimental data for the related compound,

cyclooctane, is also provided where available.

Table 1: Calculated Thermodynamic Properties of Cyclooctanamine[1]
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Property Symbol Value Unit Source

Standard Gibbs

Free Energy of

Formation

ΔfG° 83.18 kJ/mol

Joback

Calculated

Property

Enthalpy of

Formation (gas)
ΔfH°gas -132.66 kJ/mol

Joback

Calculated

Property

Enthalpy of

Fusion
ΔfusH° 9.31 kJ/mol

Joback

Calculated

Property

Enthalpy of

Vaporization
ΔvapH° 44.82 kJ/mol

Joback

Calculated

Property

Normal Boiling

Point
Tboil 463.20 K NIST

Normal Melting

Point
Tfus 263.52 K

Joback

Calculated

Property

Critical

Temperature
Tc 715.19 K

Joback

Calculated

Property

Critical Pressure Pc 3568.53 kPa

Joback

Calculated

Property

Critical Volume Vc 0.429 m³/kmol

Joback

Calculated

Property

Table 2: Experimental Thermodynamic Properties of Cyclooctane
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Property Symbol Value Unit Source

Enthalpy of

Formation

(liquid)

ΔfH°liquid -169.4 ± 1.6 kJ/mol
Spitzer and

Huffman, 1947

Enthalpy of

Vaporization
ΔvapH° 43.35 ± 0.21 kJ/mol NIST

Enthalpy of

Fusion
ΔfusH 2.4096 kJ/mol

Finke, Scott, et

al., 1956

Standard

Entropy of Gas
S°gas 366.8 ± 1.3 J/mol·K Finke H.L., 1956

Normal Boiling

Point
Tboil 422. ± 6. K NIST

Normal Melting

Point
Tfus 287.98 K

Finke, Scott, et

al., 1956

Experimental Protocols for Thermodynamic
Characterization
While specific experimental data for cyclooctanamine is limited, the following protocols

describe standard methodologies that would be employed for its thermodynamic

characterization.

Determination of Enthalpy of Combustion and Formation
The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property. For

organic compounds like cyclooctanamine, it is typically determined indirectly from the

enthalpy of combustion (ΔcH°), which is measured experimentally using bomb calorimetry.

Experimental Workflow: Bomb Calorimetry
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Sample Preparation

Calorimetric Measurement

Data Analysis

Weigh a precise mass of
Cyclooctanamine in a crucible

Place crucible in the bomb

Add a known amount of water
to the bomb

Seal the bomb and pressurize
with excess pure oxygen

Immerse the sealed bomb
in a known mass of water

in the calorimeter

Transfer to Calorimeter

Measure the initial temperature (T_initial)

Ignite the sample via
electrical leads

Record the temperature change
until a maximum is reached (T_final)

Calculate the heat released (q_cal)
using the calorimeter's heat capacity

Temperature Data

Correct for the heat of formation
of nitric acid and sulfuric acid

Calculate the enthalpy of combustion
(ΔcH°) of Cyclooctanamine

Determine the enthalpy of formation
(ΔfH°) using Hess's Law

Click to download full resolution via product page

Figure 1: Experimental workflow for determining the enthalpy of formation of
Cyclooctanamine using bomb calorimetry.

Methodology:
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Sample Preparation: A precisely weighed sample of cyclooctanamine (typically 0.5-1.5 g) is

placed in a crucible inside a high-pressure stainless steel vessel known as a "bomb." A small

amount of water is added to the bomb to saturate the internal atmosphere, ensuring that any

water formed during combustion is in the liquid state. The bomb is then sealed and

pressurized with pure oxygen to approximately 30 atm.

Calorimetry: The sealed bomb is submerged in a known quantity of water in an insulated

container (the calorimeter). The initial temperature of the water is recorded with high

precision. The sample is then ignited by passing an electric current through a fuse wire. The

combustion of the organic compound releases heat, which is absorbed by the bomb and the

surrounding water, causing a rise in temperature. The temperature is monitored until it

reaches a maximum and begins to cool.

Calculation: The heat capacity of the calorimeter is predetermined by combusting a standard

substance with a known heat of combustion, such as benzoic acid. The heat released by the

combustion of cyclooctanamine is calculated from the observed temperature change and

the heat capacity of the calorimeter. Corrections are applied for the heat of ignition and the

formation of nitric acid from the nitrogen in the amine. From the corrected heat of

combustion, the standard enthalpy of combustion (ΔcH°) is determined. The standard

enthalpy of formation (ΔfH°) can then be calculated using Hess's law and the known

standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Determination of Enthalpy of Vaporization
The enthalpy of vaporization (ΔvapH) can be determined by measuring the vapor pressure of

cyclooctanamine as a function of temperature. The Clausius-Clapeyron equation relates

these quantities.

Experimental Workflow: Vapor Pressure Measurement
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Place Cyclooctanamine in an
equilibrium cell

Control the temperature
of the cell

Measure the vapor pressure
at equilibrium

Repeat at different
temperatures

Plot ln(P) vs 1/T

Calculate ΔvapH from the slope
(Slope = -ΔvapH/R)

Click to download full resolution via product page

Figure 2: Workflow for determining the enthalpy of vaporization from vapor pressure
measurements.

Methodology:

Apparatus: A static or dynamic apparatus can be used. In a static method, the sample is

placed in a thermostated vessel connected to a pressure measuring device. The system is

evacuated to remove air, and the sample is allowed to reach vapor-liquid equilibrium at a set

temperature.

Measurement: The vapor pressure is measured at various temperatures. It is crucial to

ensure that the system has reached equilibrium at each temperature point.
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Data Analysis: According to the Clausius-Clapeyron equation, a plot of the natural logarithm

of the vapor pressure (ln P) versus the reciprocal of the absolute temperature (1/T) should

yield a straight line. The slope of this line is equal to -ΔvapH/R, where R is the ideal gas

constant. From the slope, the enthalpy of vaporization can be calculated.

Synthesis of Cyclooctanamine
A common laboratory-scale synthesis of cyclooctanamine involves the reduction of

cyclooctanone oxime. This two-step process starts from the readily available cyclooctanone.

Reaction Pathway: Synthesis of Cyclooctanamine

Cyclooctanone

Cyclooctanone Oxime

Oximation

Hydroxylamine
(NH2OH)

Cyclooctanamine

Reduction

Reducing Agent
(e.g., Na/Ethanol or LiAlH4)

Click to download full resolution via product page

Figure 3: A typical synthetic route to Cyclooctanamine from Cyclooctanone.

Methodology:

Oximation of Cyclooctanone: Cyclooctanone is reacted with hydroxylamine hydrochloride in

the presence of a base (e.g., sodium acetate or pyridine) to form cyclooctanone oxime. The

reaction is typically carried out in a protic solvent like ethanol. The oxime can be isolated by

crystallization.

Reduction of Cyclooctanone Oxime: The cyclooctanone oxime is then reduced to

cyclooctanamine. Various reducing agents can be employed for this transformation. A
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classic method is the reduction with sodium metal in a boiling alcohol such as ethanol (a

dissolving metal reduction). Alternatively, more powerful reducing agents like lithium

aluminum hydride (LiAlH₄) in an ether solvent can be used. After the reduction, an aqueous

workup is performed to neutralize any remaining reagent and isolate the product. The final

product, cyclooctanamine, is typically purified by distillation.

Conclusion
This technical guide has synthesized the currently available, albeit predominantly calculated,

thermodynamic data for cyclooctanamine. By presenting this information alongside

experimental data for structurally related compounds and detailing the standard methodologies

for experimental determination, this document provides a valuable resource for researchers in

chemistry and drug development. The provided synthetic pathway and experimental workflows

offer a practical foundation for further investigation and application of cyclooctanamine. Future

experimental work to validate and expand upon the calculated thermodynamic properties is

highly encouraged to refine our understanding of this important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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